Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol
Overview
Description
Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol: is a versatile chemical compound commonly used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to act as a solvent, lubricant, and flavoring agent. It is often utilized in the production of resins, lubricants, and solvents due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octanoic acid, mixed diesters with hexanoic acid and triethylene glycol involves the esterification of octanoic acid and hexanoic acid with triethylene glycol. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants into the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Chemistry: In chemistry, octanoic acid, mixed diesters with hexanoic acid and triethylene glycol is used as a solvent and reagent in various organic synthesis reactions. Its stability and reactivity make it a valuable component in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used as a medium for the extraction and purification of biomolecules. Its ability to dissolve both polar and non-polar substances makes it an ideal solvent for various biological applications.
Medicine: In the medical field, this compound is used in the formulation of pharmaceuticals. It acts as a carrier for active pharmaceutical ingredients, enhancing their solubility and bioavailability.
Industry: Industrially, this compound is used in the production of resins, lubricants, and solvents. Its unique properties make it suitable for use in high-performance lubricants and as a component in resin formulations.
Mechanism of Action
The mechanism of action of octanoic acid, mixed diesters with hexanoic acid and triethylene glycol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and transport of other molecules, enhancing their reactivity and availability. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
- Decanoic acid, mixed diesters with octanoic acid and propylene glycol
- Hexanoic acid, mixed diesters with octanoic acid and ethylene glycol
- Octanoic acid, mixed diesters with decanoic acid and triethylene glycol
Comparison: Compared to similar compounds, octanoic acid, mixed diesters with hexanoic acid and triethylene glycol exhibits unique properties such as higher solubility and stability. Its ability to act as both a polar and non-polar solvent makes it more versatile in various applications. Additionally, its reactivity and compatibility with a wide range of reagents and conditions make it a preferred choice in many industrial and scientific processes .
Properties
IUPAC Name |
hexanoic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol;octanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C6H14O4.C6H12O2/c1-2-3-4-5-6-7-8(9)10;7-1-3-9-5-6-10-4-2-8;1-2-3-4-5-6(7)8/h2-7H2,1H3,(H,9,10);7-8H,1-6H2;2-5H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQOQTKKCNSGSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCC(=O)O.C(COCCOCCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68130-48-3 | |
Record name | Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68130-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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